

Application Note: Strategic -Functionalization of 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide

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Compound of Interest

Compound Name:	1,3,5-Trimethyl-1H-pyrazole-4-carboxamide
CAS No.:	861586-14-3
Cat. No.:	B1388386

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-Alkylation and

-Arylation of Sterically Hindered Pyrazole Carboxamides[1]

Introduction & Strategic Overview

The **1,3,5-trimethyl-1H-pyrazole-4-carboxamide** scaffold is a "privileged structure" in agrochemistry, serving as the core moiety for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Penflufen, Sedaxane).[1] While the industrial synthesis of these agents typically proceeds via the condensation of an acid chloride with an amine, researchers often face the challenge of diversifying the primary amide directly to access novel chemical space without reverting to the carboxylic acid precursor.

The Steric Challenge

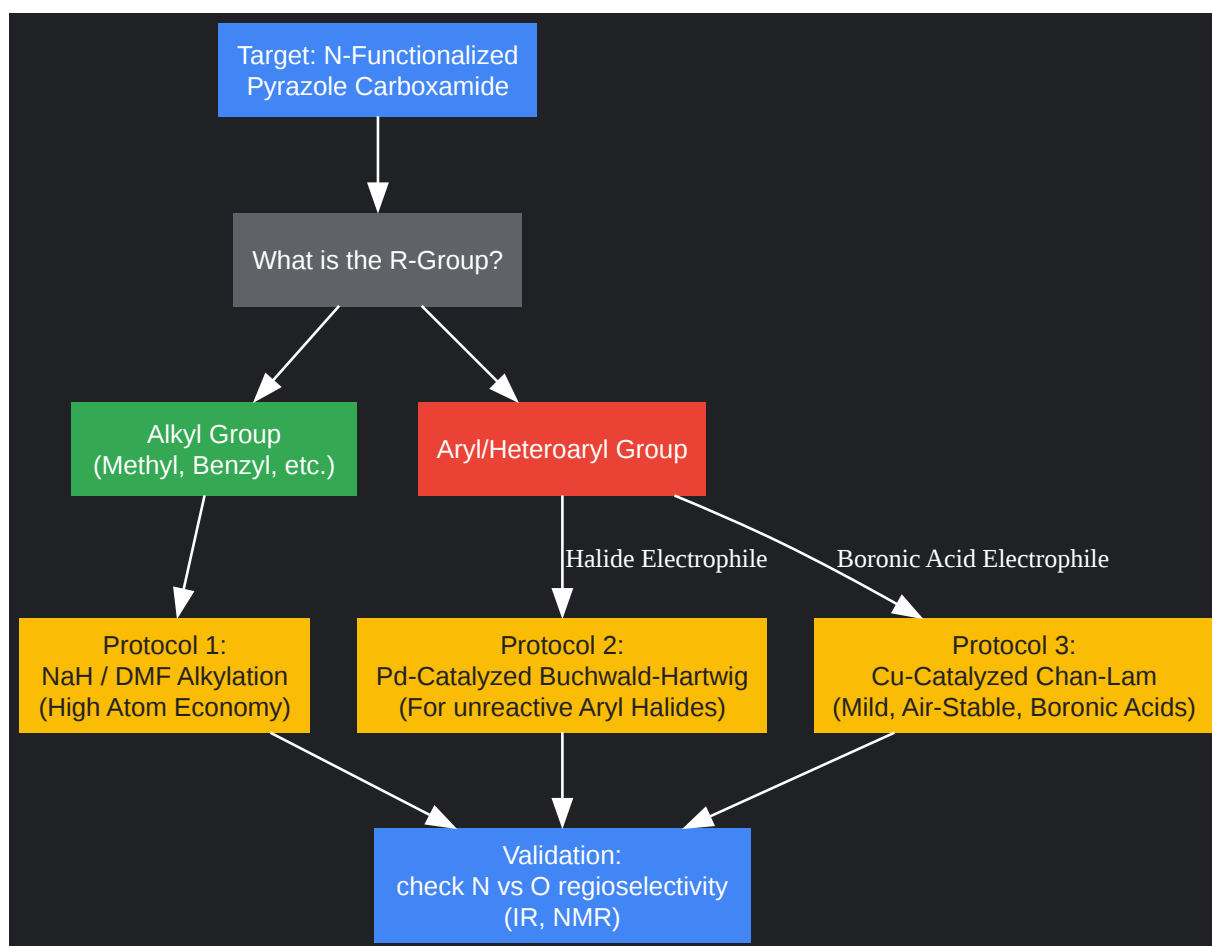
The functionalization of this specific amide nitrogen is non-trivial due to the "Ortho-Like" Effect.[1] The methyl groups at the C3 and C5 positions of the pyrazole ring create a sterically crowded environment around the C4-carboxamide.[1] This steric bulk:

- Reduces Nucleophilicity: The amide nitrogen is physically shielded from electrophiles.
- Twists Planarity: The amide bond may be forced out of planarity with the pyrazole ring, altering electronic conjugation.
- Competes with O-Alkylation: Under basic conditions, the thermodynamic drive for -alkylation competes with the kinetic accessibility of the carbonyl oxygen (-alkylation/imidate formation).[1]

This guide details three orthogonal protocols to overcome these barriers: Base-Mediated Alkylation, Palladium-Catalyzed Arylation, and Copper-Promoted Chan-Lam Coupling.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your target derivative.



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Caption: Decision tree for selecting the functionalization method based on the desired substituent (R-group) and available electrophiles.

Protocol 1: Base-Mediated -Alkylation

Best for: Simple alkyl chains (Methyl, Ethyl) and Benzyl groups.[1]

Direct alkylation of primary amides requires deprotonation (

) followed by nucleophilic attack. Due to the steric hindrance of the C3/C5 methyls, a strong base and polar aprotic solvent are required to drive the reaction.

Materials

- Substrate: **1,3,5-Trimethyl-1H-pyrazole-4-carboxamide** (1.0 eq)
- Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Electrophile: Alkyl Halide (R-X, e.g., MeI, BnBr) (1.1 eq)
- Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology

- Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
- Solubilization: Dissolve the pyrazole carboxamide in anhydrous DMF.
- Deprotonation: Cool the solution to 0 °C (ice bath). Add NaH portion-wise.
 - Note: Gas evolution () will occur. Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation. The solution usually turns yellow/orange.
- Addition: Re-cool to 0 °C. Add the Alkyl Halide dropwise.
 - Critical Control: Do not add the electrophile rapidly at RT; this promotes

-alkylation (imidate formation).

- Reaction: Allow to warm to RT and stir for 4–16 hours.
 - QC Check: Monitor by TLC.[2] If starting material remains after 16h, heat to 50 °C (caution: increases

-alkylation risk).

- Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with
(5% aq) to remove DMF. Dry over
.[2]

Troubleshooting Table

Issue	Probable Cause	Solution
Low Yield	Steric hindrance blocking	Switch to Protocol 3 (Chan-Lam) or use a more reactive electrophile (Triflate).
O-Alkylation (Imidate)	Kinetic control favored	Keep reaction at 0 °C longer; use a "softer" counter-cation (e.g., use /Acetone with 18-crown-6).[1]

Protocol 2: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)

Best for: Coupling with unreactive Aryl Chlorides/Bromides.[1]

Primary amides are challenging substrates for Buchwald-Hartwig coupling due to potential catalyst poisoning and competitive binding.[1] For this sterically hindered scaffold, BrettPhos or Xantphos are the ligands of choice.

Materials

- Substrate: **1,3,5-Trimethyl-1H-pyrazole-4-carboxamide** (1.0 eq)
- Coupling Partner: Aryl Bromide/Chloride (1.2 eq)
- Catalyst:

(2–5 mol%)
- Ligand: Xantphos (for bromides) or BrettPhos (for chlorides) (5–10 mol%)
- Base:

(dry, 1.4 eq)
- Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

- Degassing: This step is non-negotiable. Sparge 1,4-dioxane with Argon for 20 minutes.
- Catalyst Pre-complexation: In a glovebox or under Argon flow, mix

and the Ligand in a small volume of dioxane. Stir for 10 mins at RT (solution usually changes color).
- Assembly: Add the pyrazole amide, Aryl halide, and

to a reaction vial. Add the catalyst solution.
- Reaction: Seal the vial and heat to 100 °C for 12–24 hours.
 - Note: The high temperature is necessary to overcome the steric barrier of the C3/C5 methyl groups.
- Filtration: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove Palladium black.
- Purification: Flash chromatography.

Protocol 3: Copper-Promoted Chan-Lam Coupling

Best for: Mild arylation using Boronic Acids; avoiding harsh bases.[1]

This is often the superior method for **1,3,5-trimethyl-1H-pyrazole-4-carboxamide** because it operates under oxidative conditions and tolerates the steric bulk better than Pd-catalysis in many cases.[1]

Materials

- Substrate: Pyrazole Carboxamide (1.0 eq)
- Reagent: Aryl Boronic Acid () (2.0 eq)
- Catalyst: (1.0 eq - stoichiometric is often required for hindered amides)
- Base: Pyridine (2.0 eq) or TEA
- Solvent: DCM or DCE (open to air)
- Additives: Molecular Sieves (4Å) - Crucial for moisture control.[1]

Step-by-Step Methodology

- Setup: No inert atmosphere is required (oxygen is the oxidant).
- Mixing: In a flask, combine the amide, boronic acid, , and activated molecular sieves in DCM.
- Activation: Add Pyridine dropwise. The solution will turn a deep blue/green (active Cu-amine species).[1]
- Reaction: Stir vigorously at Room Temperature (open to air) for 24–48 hours.
 - Optimization: If conversion is low after 24h, heat to 40 °C or add a balloon of

- Workup: Filter through silica or celite to trap copper salts. Wash with dilute to remove residual copper.

Analytical Validation (Self-Validating the Protocol)

Distinguishing

-alkylation from

-alkylation is critical.

Method	N-Alkylated Product (Desired)	O-Alkylated Product (Imidate)
IR Spectroscopy	Strong C=O stretch retained (1650–1690). [1]	Absence of C=O stretch; appearance of C=N ([1])
C NMR	Carbonyl carbon shift: 160–170 ppm.	Imidate carbon shift: 150–160 ppm (shielded).
H NMR	proton (if mono-sub) often visible as broad singlet (5–8 ppm).	No amide proton; Alkyl group shift is distinct (O-CH vs N-CH). [1]

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